2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate
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Overview
Description
2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of tert-butyl and ethyl ester groups. Common reagents used in these reactions include tert-butyl alcohol, ethyl alcohol, and various catalysts to facilitate esterification and other necessary transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate include other isoquinoline derivatives with different substituents, such as:
- 2-O-tert-butyl 3,4,7,8-tetrahydro-1H-isoquinoline-2-carboxylate
- 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-ethyl 3,4,7,8-tetrahydro-1H-isoquinoline-2,7-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-5-21-15(19)13-7-6-12-8-9-18(11-14(12)10-13)16(20)22-17(2,3)4/h6-7,13H,5,8-11H2,1-4H3 |
InChI Key |
BPIFZQGKKXFFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
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